molecular formula C9H20N2O B13815754 Nitrosomethyloctylamine

Nitrosomethyloctylamine

Cat. No.: B13815754
M. Wt: 172.27 g/mol
InChI Key: WXRKWWPCNFRQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Nitrosomethyloctylamine (Chemical Name: N-Methyl-N-nitroso-1-octanamine) is a nitrosamine compound with the CAS registry number 34423-54-6 . This research chemical has a molecular formula of C9H20N2O and a molecular weight of 172.27 g/mol . It is classified as a nitrosamine impurity and is of significant interest in scientific research and analytical chemistry, particularly in the development of methods for detecting and quantifying genotoxic impurities in various substances to ensure product safety and regulatory compliance . Researchers utilize this compound as a reference standard in advanced chromatographic and mass spectrometric analyses. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic purposes. It is strictly prohibited for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-(nitrosomethyl)octan-1-amine

InChI

InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-10-9-11-12/h10H,2-9H2,1H3

InChI Key

WXRKWWPCNFRQKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNCN=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

General Principles of N-Nitrosamine Synthesis and Formation Mechanisms

N-nitrosamines are a class of compounds characterized by a nitroso group (-N=O) bonded to an amine nitrogen. fda.gov Their formation, a process known as N-nitrosation, hinges on the reaction between a nitrogen-containing compound and a nitrosating agent.

The primary precursors for N-nitrosamines are secondary amines (R₂NH), which are generally the most reactive compounds in this context. chemicea.comeuropa.eucir-safety.org However, primary, tertiary, and quaternary amines can also lead to the formation of nitrosamines under specific conditions. fda.goveuropa.eunih.gov The reaction involves the nucleophilic nitrogen of the amine attacking an electrophilic nitrosating agent. dgra.de

A variety of nitrosating agents can initiate this process. These are typically species capable of delivering a nitrosonium ion ([NO]⁺) or a related electrophile. dgra.desci-hub.se Common nitrosating agents include:

Nitrous acid (HNO₂), often formed in situ from nitrite (B80452) salts (like sodium nitrite, NaNO₂) in an acidic medium. fda.govnih.gov

Dinitrogen trioxide (N₂O₃) and dinitrogen tetraoxide (N₂O₄). sci-hub.seeaht.org

Nitrosyl halides. sci-hub.se

Alkyl nitrites, such as tert-butyl nitrite (TBN). rsc.org

The reaction environment significantly influences the rate and extent of nitrosamine (B1359907) formation. Key factors include:

pH: Nitrosation is often enhanced under acidic conditions (typically pH < 5), which facilitate the formation of the active nitrosating agent, nitrous acid, from nitrite. nih.goveaht.orgrsc.org However, at very low pH, the amine precursor becomes protonated, reducing its nucleophilicity and slowing the reaction. nih.gov

Concentration: The rate of formation is dependent on the concentrations of both the amine precursor and the nitrosating agent. chemicea.comeuropa.eu

Temperature: Reaction rates can be influenced by temperature. chemicea.com

Catalysts: The presence of certain species, such as thiocyanate (B1210189) or halides, can catalyze the nitrosation reaction. eaht.org

The general mechanism for the nitrosation of a secondary amine with nitrous acid is depicted below:

Step 1: Formation of the Nitrosating Agent In an acidic solution, two molecules of nitrous acid can form dinitrogen trioxide (N₂O₃), an effective nitrosating agent.

2 HNO₂ ⇌ N₂O₃ + H₂O

Alternatively, protonation of nitrous acid can lead to the formation of the nitrosonium ion (NO⁺).

HNO₂ + H⁺ ⇌ H₂O⁺-NO → H₂O + NO⁺

Step 2: Nucleophilic Attack The unprotonated secondary amine acts as a nucleophile, attacking the electrophilic nitrogen of the nitrosating agent (e.g., N₂O₃ or NO⁺) to form an N-N bond. dgra.de

Step 3: Deprotonation A final deprotonation step yields the stable N-nitrosamine.

Specific Synthetic Approaches for Nitrosomethyloctylamine and its Homologues

The synthesis of this compound, an unsymmetrical nitrosamine, is achieved by applying the general principles of N-nitrosation to its specific secondary amine precursor, N-methyloctylamine. Homologues, such as other N-methyl-N-alkylnitrosamines, are prepared via analogous routes. google.com

A conventional laboratory synthesis involves the direct nitrosation of N-methyloctylamine using sodium nitrite in an acidic aqueous solution. The N-methyloctylamine is dissolved in an appropriate solvent, and an aqueous solution of sodium nitrite is added, followed by acidification (e.g., with hydrochloric acid) to generate nitrous acid in situ. The reaction mixture is typically stirred at a controlled temperature to facilitate the formation of this compound, which can then be isolated using standard extraction and purification techniques.

More recent and specialized synthetic methodologies offer alternative conditions that can provide high yields and accommodate sensitive functional groups. rsc.orgthieme-connect.com One such method utilizes tert-butyl nitrite (TBN) as the nitrosating agent, often under solvent-free, metal-free, and acid-free conditions. rsc.orgresearchgate.net This approach has been shown to be effective for a broad scope of secondary amines, including aryl, benzyl (B1604629), and alkyl amines, with reactivity generally following the order: aryl amines > benzyl amines > alkyl amines. rsc.org

Another efficient methodology involves the nitrosation of lithium amides with nitric oxide (NO) gas at atmospheric pressure. thieme-connect.com In this process, the secondary amine (e.g., N-methyloctylamine) is first converted to its corresponding lithium amide by reaction with an organolithium reagent like n-butyllithium. The resulting lithium amide is then treated with nitric oxide in a solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, leading to the formation of the N-nitrosamine in good to quantitative yields. thieme-connect.com

The table below summarizes various synthetic approaches applicable to the preparation of this compound and its homologues.

Table 1: Synthetic Approaches for Unsymmetrical N-Nitrosamines

Method Precursors Reagents & Conditions General Yield Reference(s)
Classical Nitrosation Secondary Amine (e.g., N-methyloctylamine) Sodium Nitrite (NaNO₂), Acid (e.g., HCl), Aqueous solution Moderate to High fda.gov
tert-Butyl Nitrite (TBN) Method Secondary Amine TBN, Solvent-free, Room Temperature or 45 °C Excellent rsc.org
Lithium Amide Nitrosation Lithium Amide (from secondary amine + n-BuLi) Nitric Oxide (NO), THF, Low Temperature (e.g., -78 °C) Very Good to Quantitative thieme-connect.com

| Chemical Reduction Precursor | Nitrosamine | Zinc and Acetic Acid | N/A (Used to form hydrazines from nitrosamines) | google.com |

Investigating Alternative Formation Pathways of this compound in Relevant Chemical Environments

Beyond direct synthesis, this compound can be formed through alternative pathways in chemical environments where its precursors or related compounds are present. The degradation of more complex molecules can serve as a source of the necessary secondary amine, N-methyloctylamine.

For instance, tertiary amines can undergo a process of dealkylation followed by nitrosation to yield nitrosamines. europa.eu This transformation requires the cleavage of a carbon-nitrogen bond. If a tertiary amine containing a methyloctylamino moiety were present in a nitrosating environment, it could potentially degrade to N-methyloctylamine, which would then be available to form the corresponding nitrosamine.

Similarly, certain solvents and reagents used in industrial processes, such as active pharmaceutical ingredient (API) manufacturing, can be sources of secondary amine impurities. fda.gov For example, amide solvents like N,N-dimethylformamide (DMF) are known to contain or degrade to dimethylamine, which can then form N-nitrosodimethylamine (NDMA). fda.gov By analogy, if a process utilized a solvent or reagent derived from or contaminated with N-methyloctylamine, the unintended formation of this compound could occur if nitrosating agents are also present.

Environmental conditions can also play a significant role in facilitating nitrosamine formation. Research has shown that the nitrosation of hydrophobic secondary amines can be significantly enhanced by the presence of cationic micelles. rsc.org Rate enhancements of up to 100-fold have been observed for some amines in the presence of surfactants like cetyltrimethylammonium chloride. rsc.org This catalytic effect is attributed in part to the concentration of both the amine and nitrosating species at the micelle-water interface and a lowering of the amine's pKa. rsc.org Therefore, in environments such as wastewater or industrial formulations containing both cationic surfactants and the precursors to this compound, its formation could be significantly accelerated.

Metabolic Pathways and Biotransformation Studies

Elucidation of α-Carbon Hydroxylation Mechanisms in Nitrosomethyloctylamine Metabolism

The metabolic activation of N-nitrosamines, including this compound, is predominantly initiated by an enzymatic reaction at one of the α-carbon atoms. This process, known as α-carbon hydroxylation, is considered a crucial and often rate-limiting step in their bioactivation. acs.orgnih.govchemrxiv.org This hydroxylation is mediated by cytochrome P450 (CYP) enzymes and transforms the chemically stable nitrosamine (B1359907) into an unstable α-hydroxynitrosamine. acs.orgnih.gov

This intermediate then undergoes spontaneous decomposition. The structural features of the nitrosamine molecule significantly influence the probability and rate of α-carbon hydroxylation. acs.orgnih.gov Computational models have been developed using data from non-nitrosamine xenobiotics to predict the likelihood of α-CH2 hydroxylation in N-nitrosamines, aiming to overcome the scarcity of robust animal carcinogenicity data for many of these compounds. nih.govchemrxiv.org This approach helps in identifying structural features that either promote or hinder the hydroxylation step. nih.govchemrxiv.org For this compound, enzymatic dealkylation, which is likely initiated by α-C-hydroxylation, is a key feature of its metabolism. researchgate.net While predicting α-carbon hydroxylation is a significant step, it alone may not be sufficient to assess the full biological potential, as other factors like the reactivity of subsequent intermediates also play a vital role. acs.org

Identification and Characterization of Enzyme Systems Involved in this compound Biotransformation

The primary enzyme systems responsible for the biotransformation of this compound belong to the cytochrome P450 (CYP) superfamily. smolecule.com These enzymes are the major catalysts involved in drug metabolism, accounting for approximately 75% of total metabolic processes. wikipedia.org Located primarily in the liver, CYP enzymes catalyze the oxidative biotransformation of a vast number of xenobiotics. uniroma1.itmsdmanuals.com

The metabolism of nitrosamines shows remarkable specificity, with different CYP isoforms exhibiting distinct activities towards various substrates. researchgate.net While the specific CYP isoforms that preferentially metabolize this compound are a subject of ongoing research, it is established that these enzymes convert the compound into reactive intermediates. smolecule.com The process involves the transfer of electrons from NADPH to the CYP450 enzyme via NADPH–CYP450 reductase, which facilitates the oxidation of the substrate. msdmanuals.com The activity of these enzymes is a key determinant in the organotropism observed in nitrosamine activity. ucl.ac.uk

Table 1: Key Enzyme Systems in Xenobiotic Metabolism

Enzyme FamilyPrimary LocationFunction in MetabolismRelevance to this compound
Cytochrome P450 (CYP) Liver (Endoplasmic Reticulum)Catalyzes Phase I oxidative reactions, including hydroxylation. msdmanuals.comMediates the initial and rate-limiting α-carbon hydroxylation step. acs.orgsmolecule.com
NADPH-CYP450 Reductase Liver (Endoplasmic Reticulum)Transfers electrons from NADPH to CYP450 enzymes to enable their catalytic activity. msdmanuals.comEssential for the function of CYP enzymes in metabolizing the compound. msdmanuals.com

Formation of Reactive Electrophilic Intermediates from this compound Metabolites

Following the initial α-hydroxylation, the resulting unstable α-hydroxynitrosamine metabolite of this compound undergoes spontaneous, non-enzymatic decomposition. This breakdown leads to the formation of highly reactive electrophilic intermediates. acs.org The process is believed to yield an alkyldiazonium ion as the ultimate reactive species. researchgate.net

These electrophilic intermediates are electron-deficient molecules that readily react with nucleophilic sites in cellular macromolecules, such as DNA and proteins. mdpi.com The formation of these reactive species is a critical step in the compound's mechanism of action. The transient nature and high reactivity of these intermediates make their direct detection in biological systems challenging. nih.govnih.gov Consequently, their presence is often inferred by trapping them with nucleophilic reagents like glutathione (B108866) or by identifying the stable adducts they form with biological molecules. mdpi.comnih.gov The reactivity can vary significantly even among similar types of electrophiles, influenced by their specific chemical structure. nih.gov

In Vitro and In Vivo (Non-Human) Models for Metabolic Pathway Research

The investigation of this compound's metabolic pathways utilizes a combination of in vivo and in vitro models to provide a comprehensive understanding of its biotransformation.

In vivo studies typically involve the administration of the compound to animal models to observe its metabolic fate and biological effects within a whole organism. The Fischer 344 (F344) rat is a commonly used model in nitrosamine research. researchgate.netresearchgate.net Studies using F344 rats have shown that treatment with this compound leads to the development of tumors in specific organs, including the liver, lung, and nasal cavity, providing insights into its organotropism. researchgate.netresearchgate.net

In vitro models are essential for dissecting the specific biochemical reactions and enzyme kinetics involved in metabolism. nih.gov These systems allow for controlled experiments to identify metabolites and determine metabolic rates. Standard in vitro models include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum, rich in CYP enzymes, and are widely used to study Phase I metabolism. nih.govnih.gov

Liver S9 Fractions: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and Phase II metabolic reactions. nih.gov

Hepatocyte Suspensions and Cultures: Using intact liver cells provides a more complete picture of metabolism and transport as it occurs in the liver. nih.govnih.gov

These models are crucial for extrapolating data to predict metabolic clearance and for comparing metabolism across different species. nih.govnih.gov

Table 2: Comparison of Research Models for this compound Metabolism

Model TypeDescriptionAdvantagesLimitations
In Vivo (e.g., F344 Rats) Studies conducted in a living organism. researchgate.netresearchgate.netProvides data on systemic effects, organ-specific metabolism, and pharmacokinetics in a complex biological system. researchgate.netresearchgate.netMore complex, expensive, and subject to inter-animal variability.
In Vitro (Liver Microsomes) Subcellular fraction containing CYP enzymes. nih.govnih.govExcellent for studying Phase I oxidative metabolism and enzyme kinetics in a simplified system. nih.govnih.govLacks cytosolic enzymes and complete cellular architecture.
In Vitro (Hepatocytes) Intact liver cells. nih.govRepresents a more complete metabolic system, including Phase I/II enzymes and transporters. nih.govCan have limited viability and variability in enzyme expression.

Molecular Mechanisms of Biological Interaction

Mechanisms of DNA Adduct Formation by Nitrosomethyloctylamine Metabolites

The carcinogenicity of nitrosamines, including this compound, is intrinsically linked to their metabolic activation to electrophilic intermediates that can form covalent bonds with DNA, creating DNA adducts. nih.govwikipedia.org This process is a critical initiating event in chemical carcinogenesis. nih.gov

The metabolic activation of N-nitrosamines is primarily catalyzed by cytochrome P450 (CYP) enzymes. acs.orgmdpi.com These enzymes hydroxylate the α-carbon of the alkyl chains, a process known as α-hydroxylation. acs.org In the case of this compound, this enzymatic reaction is expected to occur on both the methyl and octyl groups. This hydroxylation results in the formation of unstable α-hydroxy-N-nitrosamines.

These intermediates then undergo spontaneous decomposition to yield highly reactive electrophiles, specifically diazonium ions. acs.org It is these diazonium ions that are the ultimate DNA alkylating agents. acs.org They readily react with nucleophilic sites on DNA bases, leading to the formation of a variety of DNA adducts. nih.govnih.gov

The specific types of DNA adducts formed can vary, but commonly include methylation and octylation of DNA bases. For instance, the methyldiazonium ion can methylate DNA, forming adducts such as O⁶-methylguanine, which is known to be a miscoding lesion and plays a significant role in the carcinogenic process. nih.gov The corresponding octyldiazonium ion would lead to the formation of octyl-DNA adducts. The precise nature and frequency of these adducts are crucial in determining the mutagenic potential of the compound.

Investigations into Mutagenic and Genotoxic Mechanisms at the Molecular Level

The formation of DNA adducts by the reactive metabolites of this compound is the primary mechanism underlying its mutagenic and genotoxic effects. juniperpublishers.com These adducts can disrupt the normal functioning of DNA, leading to errors during DNA replication and transcription. wikipedia.org

If not repaired, DNA adducts can lead to mutations in the genetic code. For example, the presence of an alkyl group on a DNA base can alter its base-pairing properties, causing an incorrect nucleotide to be incorporated into the newly synthesized DNA strand during replication. This can result in point mutations, such as transitions or transversions.

The genotoxicity of nitrosamines is well-documented. juniperpublishers.com Genotoxins are agents that can damage the structure of DNA or chromosomes, leading to mutations. juniperpublishers.com The damage induced by this compound's metabolites can range from single-base modifications to more complex DNA lesions. These genotoxic events can trigger various cellular responses, including the activation of DNA repair pathways, cell cycle arrest, or, in cases of extensive damage, apoptosis (programmed cell death). nih.gov The accumulation of mutations in critical genes, such as tumor suppressor genes and proto-oncogenes, is a key step in the initiation of carcinogenesis. nih.gov

Analysis of Cellular Responses to this compound Exposure

Cells possess a sophisticated network of responses to cope with the damaging effects of chemical agents like this compound. These responses are crucial for maintaining genomic integrity and cell survival.

DNA Repair

Upon the formation of DNA adducts, cells activate a variety of DNA repair pathways to remove the damage. wikipedia.orgjournalmeddbu.com The specific pathway employed depends on the type of lesion. nih.gov For the types of adducts formed by this compound, several repair mechanisms are relevant:

Base Excision Repair (BER): This pathway is primarily responsible for repairing small, non-helix-distorting base lesions, such as those resulting from methylation. nih.govnih.gov

Nucleotide Excision Repair (NER): NER handles bulky, helix-distorting adducts. nih.govwikipedia.org

Direct Damage Reversal: Enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT) can directly remove methyl groups from the O⁶ position of guanine, a critical repair mechanism for counteracting the mutagenic effects of alkylating agents. nih.gov

The efficiency of these repair pathways can significantly influence an individual's susceptibility to the carcinogenic effects of nitrosamines.

Oxidative Stress

Exposure to certain N-nitrosamines has been shown to induce oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them. nih.govhealthline.com While direct evidence for this compound is limited, it is plausible that its metabolism could contribute to ROS generation. Oxidative stress can lead to further cellular damage, including lipid peroxidation, protein oxidation, and additional DNA damage, such as the formation of 8-oxo-2'-deoxyguanosine, a mutagenic lesion. healthline.comfrontiersin.org This can create a vicious cycle, exacerbating the genotoxic effects of the primary DNA adducts. frontiersin.org

Cellular Signaling Pathways

The cellular damage induced by this compound and its metabolites can trigger a cascade of intracellular signaling pathways. nih.gov These pathways are essential for coordinating the cellular response to stress. Key signaling pathways that may be activated include:

DNA Damage Response (DDR): This is a complex network of signaling pathways that senses DNA damage and coordinates cell cycle arrest and DNA repair. mdpi.com Key proteins in this pathway include the kinases ATM and ATR. mdpi.com

MAP Kinase Pathways: These pathways, including ERK, JNK, and p38, are involved in a wide range of cellular processes, including proliferation, differentiation, inflammation, and apoptosis. nih.gov Their activation can be a response to cellular stress.

NF-κB Signaling: This pathway is a critical regulator of the inflammatory response and can be activated by various cellular stressors, including DNA damage and oxidative stress. cellsignal.com

The specific signaling pathways activated and the resulting cellular outcomes will depend on the extent and type of damage induced by this compound exposure.

Comparative Analysis of Biological Activity Across Nitrosomethyl-n-Alkylamines

Studies on a series of nitrosomethyl-n-alkylamines have revealed interesting structure-activity relationships. The length of the n-alkyl chain appears to play a significant role in the carcinogenic potency and target organ specificity.

Research in Fischer 344 rats has shown that nitrosomethyl-n-alkylamines with an even number of carbon atoms in the long alkyl chain, such as this compound, tend to induce a high incidence of transitional cell carcinoma of the bladder. researchgate.net In contrast, nitrosomethylnonylamine (with an odd-numbered chain) did not induce bladder tumors but instead caused tumors in the liver and lungs. researchgate.net

Furthermore, the toxicity of these compounds appears to be influenced by the alkyl chain length. For instance, rats treated with this compound and nitrosomethyl-n-nonylamine had a shorter survival time compared to those treated with nitrosomethyl-n-alkylamines with longer chains (C10, C12, and C14). researchgate.net In addition to bladder tumors, this compound also induced tumors of the liver, lung, and nasal cavity in rats. researchgate.net

These differences in biological activity are likely due to variations in their metabolism, distribution, and the nature of the DNA adducts formed. The specific cytochrome P450 enzymes involved in the metabolic activation of each compound may differ, leading to variations in the formation of reactive metabolites and their subsequent interaction with target tissues.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis

Correlating Molecular Structure of Nitrosomethyloctylamine and Analogues with Metabolic Activation Potential

The carcinogenic potential of N-nitrosamines is contingent upon their metabolic activation, a process predominantly catalyzed by cytochrome P450 (CYP) enzymes. oup.comresearchgate.net This activation typically involves the hydroxylation of the α-carbon atom (the carbon adjacent to the nitroso-amine nitrogen), which leads to the formation of unstable intermediates that can ultimately generate DNA-alkylating agents. acs.org

For asymmetrical nitrosamines like this compound, which possesses a methyl group and a long octyl chain, the site of metabolic attack is a critical determinant of its biological activity. Studies on a series of asymmetrical nitrosomethylalkylamines have shown that as the length of the second alkyl chain increases, the metabolic preference shifts. Research on nitrosomethylalkylamines with chains up to pentyl demonstrated that oxidation of the methyl group (demethylation) increases with the size of the other alkyl moiety, while dealkylation of the longer chain concurrently decreases. nih.gov This suggests that for this compound, metabolic activation is more likely to occur via hydroxylation of the methyl group rather than the octyl chain.

Development and Validation of Predictive Models for Biological Interactions

QSAR models are computational tools that correlate the chemical structure of compounds with their biological activity, providing a means to predict the potency of untested chemicals. researchgate.net For nitrosamines, these models are essential for risk assessment.

Several QSAR models have been developed to predict the carcinogenic potency of nitrosamines. researchgate.netacs.org These models often use a variety of molecular descriptors, including those derived from quantum mechanics, to quantify structural features. A study involving a dataset of 26 nitroso-compounds developed a QSAR model that could explain approximately 86% of the variance in experimental carcinogenic activity, demonstrating good predictive ability through cross-validation. researchgate.net

A particularly relevant approach for nitrosamines is the Carcinogenic Potency Categorization Approach (CPCA), a rule-based SAR model. fda.gov This model assigns a nitrosamine (B1359907) to one of five potency categories based on the presence of activating and deactivating structural features. One of the key deactivating features identified in the CPCA is the presence of a long alkyl chain, defined as a chain of five or more consecutive non-hydrogen atoms. fda.gov The octyl group in this compound clearly falls into this category, suggesting a potential attenuation of its carcinogenic potency compared to nitrosamines with shorter alkyl chains.

Table 1: Structural Features in the Carcinogenic Potency Categorization Approach (CPCA) Relevant to this compound
Structural FeatureEffect on PotencyRelevance to this compound
α-HydrogensActivating (Required for α-hydroxylation)Present on both methyl and octyl groups.
Tertiary α-carbonDeactivatingNot present.
Chains of ≥5 consecutive non-hydrogen atomsDeactivatingThe C8 octyl chain is a strong deactivating feature. fda.gov
Carboxylic acid groupDeactivatingNot present.

Influence of Alkyl Chain Length and Branching on Nitrosamine Activity

The length of the alkyl chains is a well-established modulator of nitrosamine activity. For symmetrical dialkylnitrosamines, an increase in alkyl chain length from methyl to pentyl leads to a decrease in metabolic dealkylation, indicating lower activity. nih.gov Similarly, another study found that increasing alkyl chain length in a series of short-chain dialkyl N-nitrosamines decreased their mutagenic activity. nih.gov

However, the situation is different for asymmetrical nitrosomethylalkylamines. Studies have shown that as the second alkyl chain lengthens, the rate of demethylation (activation at the methyl group) actually increases. nih.gov This was observed for chains up to the pentyl group. A pivotal study examined the carcinogenicity of nitrosomethylalkylamines with alkyl chains ranging from C4 (butyl) to C14 (tetradecyl). nih.gov This research demonstrated that all compounds in this series, including this compound, were carcinogenic, inducing tumors in 100% of the test animals. nih.gov Specifically, this compound was reported to cause tumors in the liver, lungs, and nasal cavity. acs.org This indicates that despite the potential deactivating effect of the long octyl chain, significant carcinogenic activity is retained, likely through the metabolic activation of the methyl group.

Table 2: Effect of Alkyl Chain Length on Metabolic Activation of Asymmetrical Nitrosomethylalkylamines (NMAAs)
CompoundLong Alkyl ChainRate of Demethylation (Formaldehyde formation)Rate of Longer Chain Dealkylation
Nitrosomethylethylamine (NMEA)Ethyl (C2)Increases relative to NDMAHigher than demethylation
Nitrosomethylpropylamine (NMPA)Propyl (C3)IncreasesDecreases
Nitrosomethylbutylamine (NMBA)Butyl (C4)Increases furtherDecreases further
Nitrosomethylamylamine (NMAA)Amyl (C5)Highest in seriesLowest in series
This compoundOctyl (C8)Predicted to be high (via extrapolation)Predicted to be low

Data based on trends reported by Bellec et al., 1996. nih.gov

Fragment-Based Analysis for Identifying Key Structural Features

For this compound, the key structural fragments are the N-nitroso group, the methyl group, and the octyl group.

N-Nitroso Group: This is the core functional group essential for the characteristic activity of nitrosamines.

Methyl Group: This fragment provides a primary site for metabolic activation via α-hydroxylation, due to its accessibility and the presence of α-hydrogens. As noted, in asymmetrical long-chain nitrosamines, this group is preferentially oxidized. nih.gov

Advanced Analytical Methodologies in Research Contexts

Advanced Chromatographic and Spectrometric Techniques for Detection of Nitrosomethyloctylamine and its Metabolites in Complex Biological and Environmental Matrices

The detection and quantification of N-Nitrosomethyloctylamine and its metabolic byproducts in intricate samples such as biological tissues or environmental specimens present significant analytical challenges. nih.gov These challenges stem from the typically low concentrations of the target analyte and the potential for interference from the sample matrix. nih.gov To achieve the required sensitivity and specificity, researchers employ advanced hyphenated analytical techniques. nih.gov

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are considered primary methods for the initial screening and quantification of N-Nitrosomethyloctylamine. For enhanced confirmation and structural verification, high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC-HRMS) is utilized to provide exact mass measurements, confirming the molecular formula with high accuracy. These methods are crucial for regulatory testing and research, where limits of quantification in the parts-per-billion (ppb) range are often required. nih.govnih.gov The choice of technique depends on the specific requirements of the analysis, including the complexity of the matrix and the desired level of sensitivity. nih.gov

Table 1: Comparison of Advanced Analytical Techniques for N-Nitrosomethyloctylamine Detection
TechniquePrinciplePrimary ApplicationKey Advantages
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass-based detection.Initial screening and quantification in various matrices. High chromatographic resolution for volatile compounds, well-established libraries for compound identification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates compounds in a liquid mobile phase followed by two stages of mass analysis for high selectivity and sensitivity.Quantification of trace levels in complex biological and pharmaceutical samples. nih.govHigh sensitivity and specificity, suitable for non-volatile and thermally labile compounds. nih.gov
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)Couples liquid chromatography with a mass spectrometer capable of determining the mass of an ion with very high accuracy.Confirmatory analysis and structural elucidation by providing exact mass measurements. Extremely high mass accuracy and resolution, enabling confident molecular formula determination. nih.gov

Methodologies for the Characterization and Quantification of DNA Adducts

A cornerstone of N-Nitrosomethyloctylamine's carcinogenicity is its metabolic activation by enzymes, such as cytochrome P450, into reactive electrophilic intermediates. smolecule.com These intermediates can covalently bind to cellular macromolecules, most critically DNA, to form DNA adducts. ontosight.ai The formation of these adducts disrupts normal DNA structure and function, leading to mutations during DNA replication if not repaired, which is a key event in the initiation of cancer. nih.gov

The characterization and quantification of these DNA adducts are central to understanding the compound's genotoxic risk. Advanced and highly sensitive techniques are required to detect the low levels of adducts formed in vivo. The in vivo comet assay is a widely used method for measuring DNA strand breaks, which can be an indicator of DNA damage induced by genotoxic agents. researchgate.net For a more detailed analysis, error-corrected next-generation sequencing techniques, such as Duplex Sequencing (DS), offer ultra-sensitive detection of mutations arising from DNA adducts. researchgate.net This technology can identify specific mutation signatures and frequencies, providing a deeper understanding of the mutagenic consequences of exposure and helping to establish a mechanistic link between adduct formation and cancer. researchgate.net While adducts like O6-methylguanine are known to be significant miscoding lesions formed by similar methylating nitrosamines, specific adduct profiles for N-Nitrosomethyloctylamine require targeted investigation using these advanced methods. nih.govacs.org

Table 2: Methodologies for DNA Damage and Adduct Analysis
MethodologyEndpoint MeasuredApplication in Nitrosamine (B1359907) Research
Alkaline Comet AssaySingle and double-strand DNA breaks. researchgate.netProvides a sensitive measure of overall DNA damage in cells exposed to a genotoxic agent. researchgate.net
Duplex Sequencing (DS)Base-specific mutations and mutation frequency. researchgate.netAllows for highly accurate quantification of rare mutations induced by DNA adducts, revealing mutagenic spectra. researchgate.net
LC-MS/MSSpecific DNA adduct structures and quantities.Used to identify and quantify specific chemical adducts (e.g., O6-methylguanine) on the DNA backbone after exposure. nih.gov

Development of In Silico and Chemoinformatic Tools for Predictive Analysis and Mechanistic Studies

In recent years, in silico and chemoinformatic tools have become indispensable in toxicological research, offering cost-effective and rapid methods for predictive analysis. nih.gov These computational approaches are particularly valuable for assessing the potential carcinogenicity of untested nitrosamines and for overcoming the data limitations of animal studies. acs.org

For N-Nitrosomethyloctylamine and related compounds, a critical step in their metabolic activation is the hydroxylation of the α-carbon atom, which is often the rate-limiting step leading to the formation of DNA-reactive species. acs.org Researchers have developed computational models to predict the metabolic potential for α-carbon hydroxylation based on the compound's structural features. acs.org These models use data from known substrates to identify structural characteristics that either promote or hinder this metabolic step. acs.org By analyzing structure-activity relationships (SARs), these tools can help predict the carcinogenic potency of a nitrosamine. researchgate.netacs.org Furthermore, integrated in silico–in vivo approaches, which combine computational predictions with experimental data, provide a more robust basis for determining safe exposure limits, potentially offering a more refined alternative to structure-only based assessments. researchgate.net Chemoinformatic tools are also used to predict pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET), helping to understand how the compound might behave in a biological system. nih.gov

Table 3: In Silico and Chemoinformatic Approaches in Nitrosamine Research
Tool/ApproachPurposeRelevance to N-Nitrosomethyloctylamine
Structure-Activity Relationship (SAR) ModelsPredicts biological activity (e.g., carcinogenicity) based on chemical structure.Used to estimate the carcinogenic potential of N-Nitrosomethyloctylamine by comparing its structural features to those of known carcinogens. researchgate.netacs.org
Metabolic Pathway PredictionModels the likely metabolic fate of a compound in an organism.Predicts the likelihood of activation to DNA-reactive intermediates, specifically via α-carbon hydroxylation. acs.org
ADMET PredictionPredicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a chemical. nih.govProvides insights into the compound's bioavailability, persistence, and potential target organs within a biological system.
Quantum Mechanics (QM) ModelsUses physics-based calculations to understand chemical reactivity and interaction mechanisms.Can rationalize trends in metabolic activity and carcinogenic potency, providing mechanistic validation for in vivo results. researchgate.net

Environmental Fate and Transport Studies

Degradation Pathways of Nitrosomethyloctylamine in Various Environmental Compartments

In the Atmosphere: N-nitrosamines are known to be susceptible to photolysis, particularly by ultraviolet (UV) radiation from sunlight. mit.eduresearchgate.net The primary degradation pathway in the atmosphere is expected to be direct photolysis, leading to the cleavage of the N-N bond. This process would likely result in the formation of methyloctylamine and nitric oxide radicals. These reactive species would then participate in further atmospheric chemical reactions. The persistence of this compound in the atmosphere is expected to be short due to this rapid photolytic degradation. researchgate.net

In Aquatic Environments: In water, the degradation of this compound is likely influenced by both photolysis and biodegradation.

Photolysis: In the upper layers of water bodies exposed to sunlight, photolytic degradation is expected to be a significant removal mechanism, similar to its fate in the atmosphere. nih.gov The rate of photolysis would be dependent on factors such as water clarity, depth, and the intensity of solar radiation.

Biodegradation: In deeper waters and sediments where sunlight does not penetrate, microbial degradation would be the primary pathway. Studies on other N-nitrosamines have shown that they can be mineralized by microorganisms. nih.gov The biodegradation of this compound would likely involve the enzymatic cleavage of the N-N bond, followed by the further breakdown of the resulting amine and nitroso groups. Intermediates such as formaldehyde (B43269) and methylamine (B109427) have been identified in the biodegradation of NDMA and similar products could be expected from this compound. nih.gov

In Terrestrial Environments: In soil, the degradation of this compound is expected to be primarily driven by microbial activity. The rate of biodegradation would be influenced by soil properties such as organic matter content, pH, moisture, and the composition of the microbial community. While some N-nitrosamines have shown resistance to degradation in certain soil types, others are readily biodegraded. nih.gov The potential for leaching into groundwater would depend on the balance between its degradation rate and its mobility in the soil.

Abiotic and Biotic Transformation Processes in Aquatic and Terrestrial Systems

The transformation of this compound in the environment involves both abiotic (non-biological) and biotic (biological) processes.

Abiotic Transformation: The primary abiotic transformation process for this compound is expected to be photolysis , as discussed above. mit.edunih.gov This process involves the absorption of light energy, leading to the cleavage of the N-NO bond.

Another potential abiotic process is hydrolysis , the reaction with water. However, studies on other N-nitrosamines suggest that they are generally resistant to hydrolysis under typical environmental pH conditions. researchgate.net Significant hydrolysis of N-nitrosamines generally requires extreme pH conditions not commonly found in the environment. rsc.orgumich.edu

Biotic Transformation: Biotic transformation, or biodegradation , by microorganisms is a crucial process for the removal of this compound from aquatic and terrestrial systems, particularly in the absence of light. nih.govsintef.no Various bacteria have been shown to degrade N-nitrosamines. nih.gov The metabolic pathways can vary, but a common initial step is the enzymatic cleavage of the N-N bond. nih.gov This can be followed by the mineralization of the resulting organic fragments to carbon dioxide, water, and inorganic nitrogen compounds. The efficiency of biodegradation can be affected by the presence of other organic carbon sources, with some studies showing reduced degradation rates in the presence of supplemental carbon. nih.gov

The following table summarizes the expected transformation processes for this compound based on data for analogous N-nitrosamines.

Transformation ProcessEnvironmental CompartmentKey Factors Influencing the ProcessExpected Products
Abiotic
PhotolysisAtmosphere, Surface WaterUV radiation intensity, WavelengthMethyloctylamine, Nitric oxide radicals
HydrolysisWater, SoilpH (significant only at extreme values)Generally resistant under normal environmental conditions
Biotic
BiodegradationWater, Soil, SedimentMicrobial population, Oxygen availability, Temperature, Organic matter contentMethyloctylamine, Nitrite (B80452), Further mineralization to CO2, H2O, and inorganic N

Methodological Approaches for Assessing Environmental Persistence and Mobility

Assessing the environmental persistence and mobility of a chemical like this compound requires a combination of laboratory studies, field monitoring, and computational modeling. While specific studies on this compound are lacking, the general methodologies are well-established for organic contaminants.

Assessing Persistence: Persistence is typically evaluated by determining the half-life (t½) of a compound in different environmental matrices. Standardized laboratory tests are often used for this purpose:

Ready Biodegradability Tests (e.g., OECD 301 series): These screening tests assess the potential for a substance to be rapidly and completely biodegraded by microorganisms under aerobic conditions.

Simulation Tests (e.g., OECD 307, 308, 309): These tests provide more environmentally realistic conditions to determine the degradation rate in soil, water-sediment systems, and surface water, respectively. They can be used to calculate degradation half-lives.

Assessing Mobility: The mobility of a chemical in the environment, particularly in soil and its potential to leach into groundwater, is assessed by determining its partitioning behavior.

Soil Sorption and Desorption Studies (e.g., OECD 106): These experiments measure the extent to which a substance adsorbs to different types of soil. The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter derived from these studies. A low Koc value indicates high mobility, while a high Koc value suggests the compound is likely to be retained in the soil.

Column Leaching Studies: These laboratory experiments simulate the movement of a substance through a soil column to assess its leaching potential under controlled conditions.

Analytical Methods: Accurate assessment of persistence and mobility relies on sensitive and specific analytical methods to detect and quantify the compound in environmental samples. For N-nitrosamines, common analytical techniques include:

Gas Chromatography (GC) coupled with a mass spectrometer (MS) or a thermal energy analyzer (TEA).

High-Performance Liquid Chromatography (HPLC) coupled with MS (LC-MS/MS).

The following table outlines the key parameters and methodologies used to assess the environmental persistence and mobility of organic compounds, which would be applicable to this compound.

Assessment ParameterMethodologyKey OutputInterpretation
Persistence
Aerobic BiodegradationOECD 301 Series% Biodegradation over 28 daysIndicates if the substance is "readily biodegradable"
Degradation in SoilOECD 307Half-life (DT50) in soilLonger half-life indicates higher persistence
Degradation in Water/SedimentOECD 308Half-life (DT50) in the total systemLonger half-life indicates higher persistence
Mobility
Soil Adsorption/DesorptionOECD 106Soil Organic Carbon-Water Partitioning Coefficient (Koc)High Koc = Low mobility; Low Koc = High mobility
Leaching PotentialSoil Column StudiesBreakthrough curves, Amount leachedIndicates the potential to contaminate groundwater

Future Directions and Research Gaps in Nitrosomethyloctylamine Studies

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

A significant gap in understanding the toxicology of Nitrosomethyloctylamine is the absence of a detailed mechanistic profile. Modern "omics" technologies offer a powerful, systems-biology approach to unravel the complex interactions between this compound and biological systems. mdpi.com These methods allow for the simultaneous analysis of entire collections of biological molecules, shifting from studying individual components to understanding how they function collectively. mdpi.com

Genomics: This field could be used to identify genetic susceptibilities to this compound-induced damage. By analyzing the entire set of genes, researchers could pinpoint specific single nucleotide polymorphisms (SNPs) or gene expression patterns that alter the metabolic activation or detoxification of the compound, leading to inter-individual differences in cancer risk.

Proteomics: The study of the complete set of proteins in a cell, or proteome, can reveal how this compound affects cellular function. youtube.com Proteomic analysis could identify protein adducts formed by reactive metabolites, alterations in the expression of key enzymes involved in its metabolism (like cytochrome P450s), and perturbations in cellular signaling pathways related to stress responses and carcinogenesis. youtube.comnih.gov

Metabolomics: This technology focuses on the complete set of low-molecular-weight compounds (metabolites) in a sample. youtube.com Untargeted metabolomics can provide a snapshot of the metabolic state of a cell or organism following exposure to this compound. nih.gov This could lead to the discovery of novel metabolites of the parent compound, identify biomarkers of exposure, and reveal disruptions in endogenous metabolic pathways, such as purine (B94841) metabolism, which has been linked to the presence of other N-nitrosamines in cancer patients. nih.gov Mass spectrometry-based metabolomics, in particular, can provide rich chemical information on the structures of potential metabolites. nih.gov

The integration of these omics platforms would provide a holistic view of the molecular initiating events and key downstream effects of this compound, moving beyond simple toxicity assays to a deeper, mechanistic understanding.

Omics TechnologyApplication to this compound ResearchPotential Insights
Genomics Analysis of DNA adducts and gene expression changes in exposed cells or tissues.Identification of specific gene mutations, pathways (e.g., DNA repair, apoptosis) affected, and genetic susceptibility factors.
Proteomics Profiling changes in protein expression and post-translational modifications.Identification of key enzymes involved in metabolism (activation/detoxification) and proteins involved in cellular stress response and oncogenic signaling.
Metabolomics Untargeted analysis of endogenous and xenobiotic metabolites in biological fluids and tissues.Discovery of novel metabolic pathways, identification of biomarkers of exposure and effect, and understanding of systemic metabolic disruption. nih.gov

Exploration of Uncharted Metabolic Pathways and Novel Biological Interactions

The carcinogenicity of most N-nitrosamines is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes. researchgate.net The primary, well-established activation pathway involves the hydroxylation of the carbon atom immediately adjacent (at the α-position) to the nitroso group. nih.govresearchgate.netacs.org This reaction forms an unstable intermediate that ultimately generates a highly reactive diazonium ion capable of alkylating DNA, leading to mutations and cancer. acs.org

However, for a molecule like this compound with a long alkyl chain, the metabolic fate is likely more complex. Research into other N-nitrosamines suggests the existence of alternative metabolic pathways that could either contribute to toxicity or represent detoxification routes. For instance, studies have shown that nitrite (B80452) formation from N-nitrosamines can be caused by hydroxy-radicals, indicating a metabolic route independent of the classic CYP-mediated α-hydroxylation. nih.gov Another hypothesized pathway involves the processive oxidation by P450s to form N-nitrosamides, which are also reactive compounds. umn.edu

Key research gaps for this compound include:

Competition between α-hydroxylation and long-chain oxidation: The octyl chain provides multiple sites for metabolic attack, including β-, γ-, and terminal (ω-) oxidation. These pathways, common for fatty acids and other long-chain xenobiotics, could compete with the activating α-hydroxylation, potentially leading to detoxification and excretion. The balance between these pathways would be a critical determinant of carcinogenic potency.

Identification of specific CYP isozymes: The specific CYP enzymes responsible for metabolizing this compound are unknown. Identifying these enzymes is crucial for predicting potential drug-nitrosamine interactions and understanding tissue-specific toxicity.

Novel biological interactions: Beyond DNA alkylation, the reactive intermediates of this compound could interact with other cellular macromolecules, such as lipids and proteins. These interactions could lead to lipid peroxidation, enzyme inhibition, or disruption of cellular signaling, contributing to cytotoxicity and carcinogenicity through mechanisms other than direct genotoxicity.

Advancements in Computational Toxicology and Predictive Modeling for N-Nitrosamines

Given the ethical and financial costs of animal carcinogenicity studies, computational toxicology has become indispensable for risk assessment, especially for data-poor compounds like this compound. nih.govnih.gov Recent years have seen significant advancements in predictive modeling for N-nitrosamines, moving beyond simple structural alerts to more sophisticated, mechanism-based approaches. lhasalimited.org

(Quantitative) Structure-Activity Relationships ((Q)SARs): These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. sciforum.net For N-nitrosamines, (Q)SARs are being developed to predict carcinogenic potency (expressed as TD50 values) based on molecular descriptors. lhasalimited.orgsciforum.net Advanced models incorporate descriptors that account for structural features known to affect potency, such as the degree of α-carbon branching and the presence of electron-withdrawing groups at the β-position. lhasalimited.org

Quantum Mechanics (QM) Modeling: QM approaches can provide deep insights into the chemical reactivity of nitrosamines. nih.govresearchgate.net These methods can calculate the energy barriers for metabolic activation steps like α-hydroxylation and the stability of the resulting DNA-alkylating species. researchgate.net By hinging models on the underlying chemistry rather than just the structures in a limited training set, QM enhances the robustness of predictions for novel and complex nitrosamines. nih.govresearchgate.net

Metabolism Simulation: A major challenge in predicting nitrosamine (B1359907) toxicity is accounting for metabolism. nih.gov Novel computational methods are being developed that use large datasets on the metabolism of non-nitrosamine compounds to predict the likelihood of α-carbon hydroxylation for any given N-nitrosamine. nih.govacs.org This approach helps overcome the limitation of having robust carcinogenicity data for only a few simple nitrosamines and can be used to identify structural features that influence the critical metabolic activation step. nih.govacs.org

Applying these advanced models to this compound could help predict its carcinogenic potency category and guide the selection of appropriate surrogates for setting an acceptable intake (AI) limit, thereby informing risk management decisions in the absence of empirical data. nih.govlhasalimited.org

Modeling ApproachDescriptionApplication to this compound
(Q)SAR Models Statistical models linking chemical structure to carcinogenic potency. sciforum.netPredicting the TD50 value and potency category based on molecular descriptors of the methyl and octyl groups.
Quantum Mechanics (QM) Calculates electronic structure properties to model chemical reactivity and reaction barriers. nih.govEstimating the ease of metabolic α-hydroxylation and the reactivity of the resulting electrophilic species.
Metabolism Prediction Uses large datasets of known metabolic reactions to predict the sites and likelihood of metabolism. nih.govacs.orgPredicting the probability of activating α-hydroxylation versus detoxifying ω-oxidation on the octyl chain.

Designing and Investigating Novel Analogues for Mechanistic Probing

The synthesis and study of novel analogues of this compound is a critical future direction for elucidating its mechanism of action and validating predictive models. quinta.cz These analogues, or "probes," can be designed with specific structural modifications to test hypotheses about metabolic activation and detoxification. quinta.cz This approach is crucial because active substance-derived nitrosamines can be structurally similar to the parent API, posing unique analytical challenges. quinta.cz

A potential research program could involve the synthesis of several key analogues:

Deuterium-Substituted Analogues: Replacing the hydrogen atoms on the α-carbons of the methyl and octyl groups with deuterium (B1214612) (a heavier isotope of hydrogen) can help determine the rate-limiting step of metabolism. If α-hydroxylation is the key step, a significant "kinetic isotope effect" (slower metabolism) would be observed for the deuterated analogues.

Chain-Modified Analogues: Synthesizing analogues with modifications to the octyl chain—such as introducing fluorine atoms or a bulky group at the terminal end—could be used to probe the role of long-chain oxidation. If these modifications, which block or hinder ω-oxidation, result in increased toxicity, it would confirm that ω-oxidation is a significant detoxification pathway.

Analogues with Electron-Withdrawing Groups: Placing an electron-withdrawing group (e.g., a hydroxyl or carboxyl group) at the β-position of the octyl chain could be used to test SAR predictions. lhasalimited.org Such groups are known to decrease the carcinogenic potency of other nitrosamines, and confirming this effect for a this compound analogue would strengthen the validity of using SAR for risk assessment. lhasalimited.org

These carefully designed analogues would serve as invaluable tools for experimental studies, providing the data needed to understand structure-activity relationships, confirm metabolic pathways, and ultimately build more accurate and reliable predictive toxicology models for complex N-nitrosamines.

Analogue TypeStructural ModificationScientific Purpose
Isotopically Labeled Replacement of α-hydrogens with deuterium (e.g., N-nitroso-(trideuteromethyl)octylamine).To probe the kinetic isotope effect and confirm the role of α-hydroxylation as a rate-limiting step in metabolic activation.
Sterically Hindered Introduction of a bulky group (e.g., tert-butyl) at the end of the octyl chain.To block terminal (ω-) oxidation and investigate its importance as a competing detoxification pathway.
Electronically Modified Addition of an electron-withdrawing group (e.g., hydroxyl) at the β-carbon of the octyl chain.To test and validate (Q)SAR predictions that β-substitution decreases carcinogenic potency. lhasalimited.org

Q & A

Q. What analytical methods are recommended for detecting Nitrosomethyloctylamine in pharmaceutical samples, and how are they validated?

To detect this compound at trace levels, use gas chromatography-tandem mass spectrometry (GC-MS/MS) or liquid chromatography-high-resolution mass spectrometry (LC-HRMS) . These methods must achieve a limit of detection (LOD) ≤ 1.0 ppm and a limit of quantification (LOQ) ≤ 5.0 ppm, as per regulatory guidelines . Validation requires:

  • Linearity : Calibration curves spanning 50–150% of the target concentration.
  • Accuracy/Precision : Recovery rates of 80–120% with ≤10% relative standard deviation (RSD).
  • Specificity : No interference from matrix components (e.g., excipients, solvents) .
    Refer to USP’s Nitrosamines Analytical Hub for chromatographic parameters and application notes .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use Class I, Type B biological safety hoods during preparation to minimize airborne exposure .
  • Storage : Store in airtight containers at 2–8°C, away from amines or nitrosating agents to prevent unintended reactions .
  • Decontamination : Rinse spills with 10% sodium bicarbonate solution, followed by ethanol .

Q. How should researchers design experiments to validate this compound formation pathways?

  • Stress Testing : Expose precursors (e.g., methyloctylamine) to nitrosating agents (e.g., nitrous acid) under varying pH (1–5), temperature (25–60°C), and time (24–72 hours) .
  • Control Experiments : Include blanks (no precursors) and spiked samples to distinguish between intrinsic and extrinsic formation .

Advanced Research Questions

Q. How can researchers address analytical interference caused by matrix components during this compound quantification?

  • Sample Cleanup : Use solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18 + ion exchange) to isolate nitrosamines from complex matrices .
  • High-Resolution MS : Employ LC-HRMS with isotopic dilution (e.g., ¹⁵N-labeled internal standards) to resolve isobaric interferences .
  • Method Optimization : Validate extraction efficiency and matrix effects via spike-recovery studies at LOQ levels .

Q. What methodological approaches are justified when reference standards for this compound cannot be synthesized?

If synthesis fails despite exhaustive efforts (e.g., instability of intermediates), provide:

  • Theoretical Justification : Computational modeling (e.g., density functional theory) to assess thermodynamic feasibility of formation .
  • Surrogate Analysis : Use structurally analogous nitrosamines (e.g., N-nitrosodimethylamine) to estimate reactivity and detection limits .
    Document all attempts in risk assessments submitted to regulators .

Q. How should researchers resolve contradictions in data regarding this compound’s carcinogenic potency across studies?

  • Meta-Analysis : Pool data from in vitro (Ames test) and in vivo (rodent bioassay) studies, adjusting for variables like dosing regimen and metabolic activation .
  • Dose-Response Modeling : Apply benchmark dose (BMD) analysis to reconcile discrepancies between low-dose linear and threshold models .
  • Mechanistic Studies : Investigate DNA adduct formation using ³²P-postlabeling or LC-MS/MS to correlate adduct levels with tumor incidence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.